molecular formula C5H5ClN2OS B8396249 4-Chloroacetamidothiazole

4-Chloroacetamidothiazole

Cat. No.: B8396249
M. Wt: 176.62 g/mol
InChI Key: AXNOSPYCFGLMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroacetamidothiazole is a heterocyclic compound featuring a thiazole backbone substituted with a chloro group and an acetamide moiety. Its synthesis typically involves reacting 2-amino-thiazole derivatives with chloroacetyl chloride under basic conditions, as demonstrated in studies where triethylamine facilitated the coupling of 2-chloro-N-(substituted phenyl) acetamides with 2-amino-4-phenyl-thiazole . This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications for targeted biological activities such as anti-inflammatory and analgesic applications .

Properties

Molecular Formula

C5H5ClN2OS

Molecular Weight

176.62 g/mol

IUPAC Name

2-chloro-N-(1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C5H5ClN2OS/c6-1-5(9)8-4-2-10-3-7-4/h2-3H,1H2,(H,8,9)

InChI Key

AXNOSPYCFGLMET-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)NC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-4-Chlorothiazole Hydrochloride

  • Structure: Unlike 4-chloroacetamidothiazole, this compound lacks the acetamide group, featuring only an amino and a chloro substituent on the thiazole ring.
  • Synthesis: Prepared via direct halogenation of 2-aminothiazole derivatives, yielding a simpler structure with a molecular formula of C₃H₃ClN₂S and a molar mass of 134.59 g/mol .

N-(4-Phenyl-2-Thiazolyl)Acetamide

  • Structure : Contains a phenyl group at the 4-position of the thiazole ring and an acetamide at the 2-position.
  • Synthesis: Derived from 2-amino-4-phenyl-thiazole and acetonitrile in the presence of anhydrous aluminum chloride, differing from the chloroacetyl chloride-based method used for this compound .
  • Biological Relevance : Demonstrates moderate bioactivity but lacks the chloro substituent critical for enhanced reactivity in certain pharmacological contexts.

4-Amino-5-Chloro-2,1,3-Benzothiadiazole

  • Structure: A benzothiadiazole core with amino and chloro substituents, distinct from the thiazole backbone of this compound.
  • Synthesis : Involves multi-step condensation reactions, often starting from chlorinated aniline derivatives .
  • Applications : Widely used in materials science and as a precursor for fluorescent dyes, highlighting functional differences from acetamide-containing thiazoles .

Key Observations :

  • The acetamide group in this compound enhances its stability and bioavailability compared to simpler amino-chlorothiazoles .
  • Benzothiadiazole derivatives require harsher conditions (e.g., carbon tetrachloride) for synthesis, limiting scalability .

This compound

  • Anti-inflammatory Potential: Derivatives show COX-2 inhibition in preclinical models, with IC₅₀ values comparable to standard NSAIDs .
  • Analgesic Efficacy : Demonstrated in murine models via tail-flick tests, attributed to its chloroacetamide moiety enhancing receptor binding .

Analog Comparisons

  • 2-Amino-4-chlorothiazole HCl: Lacks significant bioactivity due to the absence of the acetamide group, limiting therapeutic utility .
  • N-(4-Phenyl-2-thiazolyl)acetamide : Exhibits moderate antimicrobial activity but lower potency in inflammation models than this compound .
  • Benzothiadiazole Derivatives: Primarily non-pharmacological applications (e.g., optoelectronics), underscoring structural specificity in drug design .

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